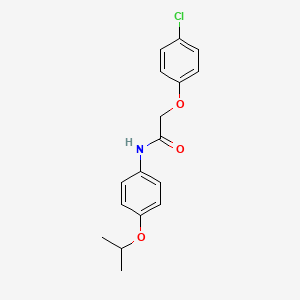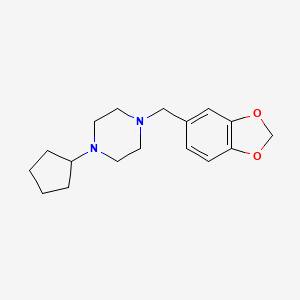
1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-CYCLOPENTYLPIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2H-1,3-Benzodioxol-5-ylmethyl)-4-cyclopentylpiperazine is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cyclopentylpiperazine group
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-ylmethyl)-4-cyclopentylpiperazine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and formaldehyde, followed by cyclization.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Cyclopentyl Group Introduction: The cyclopentyl group is attached via alkylation reactions, using cyclopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
1-(2H-1,3-Benzodioxol-5-ylmethyl)-4-cyclopentylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(2H-1,3-Benzodioxol-5-ylmethyl)-4-cyclopentylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(2H-1,3-Benzodioxol-5-yl)-1-(3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl)pyrrolidine
Uniqueness
1-(2H-1,3-Benzodioxol-5-ylmethyl)-4-cyclopentylpiperazine stands out due to its unique combination of the benzodioxole and cyclopentylpiperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopentylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-4-15(3-1)19-9-7-18(8-10-19)12-14-5-6-16-17(11-14)21-13-20-16/h5-6,11,15H,1-4,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXYDMOGCIVCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5624127.png)

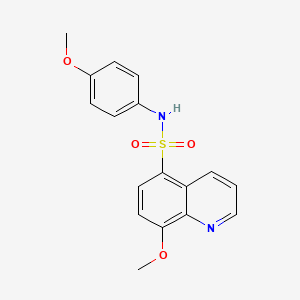
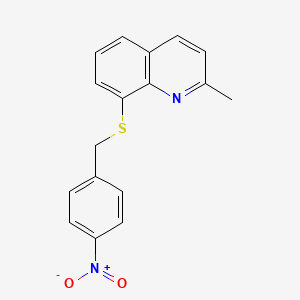
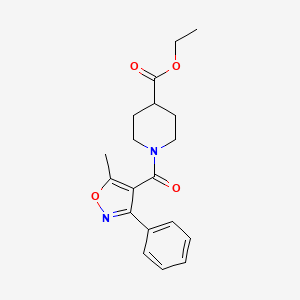
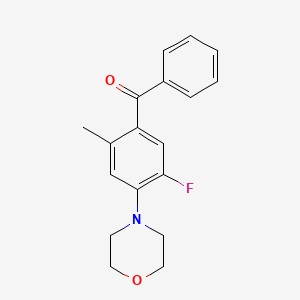
![(1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5624174.png)
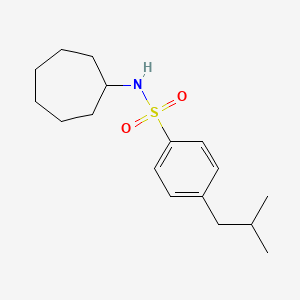

![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)
![N-ethyl-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5624221.png)
![4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)
![2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol](/img/structure/B5624241.png)
